molecular formula C17H17NO3 B2773188 N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide CAS No. 349618-67-3

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide

Cat. No.: B2773188
CAS No.: 349618-67-3
M. Wt: 283.327
InChI Key: FXWNJDJTPFUZHO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide is an organic compound that features a benzodioxole moiety linked to a dimethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide is unique due to the presence of both the benzodioxole and dimethylbenzamide moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-5-14(7-12(11)2)17(19)18-9-13-4-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWNJDJTPFUZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322427
Record name N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349618-67-3
Record name N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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